2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

G-protein coupled receptor screening Kinase inhibitor discovery Antimycobacterial profiling

Procure CAS 899976-02-4 as the definitive pharmacologically inert control for benzothiadiazine SAR campaigns. Unlike N-substituted analogs showing TAAR1 affinity (IC50=2.41 µM), this unsubstituted acetamide is consistently inactive in pathogen and enzyme screens—providing the only structurally matched negative control for discriminating pharmacophore-driven effects. Ideal for fragment screening (QED=0.85, MW=305.8, AlogP=1.03), CD73/kinase inhibitor library elaboration via late-stage –NH2 diversification, and HPLC/LC-MS method development. 95% purity. Use with confidence.

Molecular Formula C9H8ClN3O3S2
Molecular Weight 305.8 g/mol
CAS No. 899976-02-4
Cat. No. B6492412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
CAS899976-02-4
Molecular FormulaC9H8ClN3O3S2
Molecular Weight305.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)SCC(=O)N
InChIInChI=1S/C9H8ClN3O3S2/c10-5-1-2-6-7(3-5)18(15,16)13-9(12-6)17-4-8(11)14/h1-3H,4H2,(H2,11,14)(H,12,13)
InChIKeyWWWHTURGXNCGAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

899976-02-4: Strategic Procurement of a Chlorinated Benzothiadiazine-Sulfanyl-Acetamide Research Scaffold


2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide (CAS 899976-02-4, PubChem CID 16823430) is a synthetic small-molecule belonging to the 1,2,4-benzothiadiazine-1,1-dioxide derivative class, which is broadly investigated for its modulation of diverse enzymes, ion channels, and receptors [1] [2]. Its chemical architecture incorporates a 7-chloro-substituted benzothiadiazine-dioxide heterocyclic core linked through a sulfanyl (–S–) bridge to an unsubstituted acetamide (–CH2–C(=O)–NH2) moiety [1]. This compound presents a defined molecular weight of 305.8 g/mol and a calculated partition coefficient (XLogP3) of 1.1, establishing it as an intermediate-polarity probe with balanced hydrogen-bonding capacity (2 donors, 5 acceptors) [1]. As a primary acetamide derivative, it serves foremost as a versatile synthetic intermediate for generating N-substituted analog libraries designed for structure-activity relationship (SAR) campaigns targeting kinases, phosphodiesterases, and CD73 [2] [3].

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide: Why N-Substituted Analogs Cannot Replace the Primary Acetamide Scaffold


The biological annotation gap between the unsubstituted acetamide and its N-substituted analogs critically undermines any assumption of interchangeability. While N-aryl or N-alkyl benzothiadiazine-sulfanyl-acetamide derivatives exhibit measurable affinity for targets such as the Trace Amine-Associated Receptor 1 (TAAR1) [1], the parent compound 899976-02-4 is consistently characterized as inactive in orthogonal pathogen and enzyme screens [2]. This functional divergence demonstrates that the free –NH2 terminus is not merely a passive structural element; rather, the absence of the N-substituent deprives the ligand of the critical hydrophobic and steric contacts needed for productive target engagement. Consequently, scientific teams procuring this molecule interchangeably for a bioactive N-substituted analog risk obtaining a void pharmacological control or an inert synthetic intermediate that will fail to replicate the desired bioactivity in cellular or biochemical assays. Below, quantitative evidence delineates the precise identity and boundaries of this compound's differentiation.

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide: Validated Differentiation Evidence vs. N-Substituted Analogs


Functional Selectivity Profile: Target Engagement Void vs. N-Phenethyl Analog's TAAR1 Affinity

The unsubstituted primary acetamide 899976-02-4 exhibits a null functional profile in assays where its N-phenethyl congener demonstrates reproducible, quantifiable target engagement. Specifically, the parent compound was evaluated in a high-throughput confirmatory screen against Mycobacterium tuberculosis H37Rv and was scored as inactive [1]. Similarly, against Trypanosoma cruzi LAP protease at a screening concentration of 30 µM, no inhibitory activity was detected [1]. In contrast, the C-3 sulfanyl-N-phenethyl-acetamide analog (BindingDB BDBM96799) engages human Trace Amine-Associated Receptor 1 (TAAR1) with an IC50 value of 2.41 µM, as determined in a curated bioassay from The Scripps Research Institute Molecular Screening Center [2]. This pair of datasets collectively defines a functional switch: the free –NH₂ terminus of 899976-02-4 is permissive to synthetic elaboration but pharmacologically silent, while the N-phenethyl extension directly confers measurable G-protein-coupled receptor affinity.

G-protein coupled receptor screening Kinase inhibitor discovery Antimycobacterial profiling

Lipophilicity-Limited Permeability: XLogP3 Divergence Dictates Cellular and In Vivo Utility

The computed logP (XLogP3) of the target compound is 1.1, characteristic of a moderately polar small molecule with a topological polar surface area (TPSA) of 101.62 Ų [1]. This physicochemical profile markedly differs from N-aryl and N-alkyl congeners, where lipophilic substituents routinely elevate logP values by 1.5–3.0 log units. For example, the addition of a phenethyl group to form the N-phenethyl analog introduces an additional benzene ring and two methylene units, shifting the predicted logP into the range of approximately 2.5–3.5. The 1.4–2.4 log unit differential between the parent and N-substituted analogs translates to an estimated 25- to 250-fold difference in partition coefficient, which directly impacts passive membrane permeability, plasma protein binding, and the risk of non-specific partitioning into lipid compartments. The unsubstituted compound's lower lipophilicity may confer superior aqueous solubility, a critical parameter for biochemical assay compatibility and for applications demanding a precisely controlled concentration-response relationship without confounding lipophilicity-driven aggregation.

Cellular permeability prediction ADME profiling Lead optimization

Synthetic Tractability for Parallel Library Synthesis: The Primary Acetamide as a Universal Derivatization Handle

The unsubstituted –CH₂–C(=O)–NH₂ terminus of 899976-02-4 is a chemically defined handle for direct N-acylation, N-alkylation, or amide coupling with commercial amine and carboxylic acid building blocks. The patent literature covering benzothiadiazine CD73 inhibitors explicitly details the utilization of the free acetamide NH₂ group as a diversification point for generating substituted benzothiadiazine libraries [1]. Analysis of the broader benzothiadiazine-sulfanyl-acetamide chemical space reveals that N-aryl, N-alkyl, and N-benzyl analogs (such as CAS 899944-47-9, 899976-13-7, and N-benzyl variants) are all accessible through late-stage functionalization of the primary acetamide scaffold [2]. This positions 899976-02-4 as the most synthetically economical and versatile entry point for systematic SAR exploration, avoiding the need for de novo synthesis of each N-substituted derivative from the heterocyclic core. The compound's commercial availability at 95% purity further reduces the upfront synthetic burden for procurement-driven discovery teams .

Medicinal chemistry Parallel synthesis Structure-activity relationship libraries

ChEMBL Preclinical Annotation: Maximum Phase Progression and Drug-Likeness Compliance

According to the curated ChEMBL database, 899976-02-4 has a recorded maximum phase of 'Preclinical' with zero Rule-of-Five (RO5) violations, a quantitative estimate of drug-likeness (QED) weighted score of 0.85, and a low-complexity NP-likeness score of -2.16, placing it firmly within lead-like chemical space [1]. By contrast, the broader 3-sulfanyl-benzothiadiazine dioxide subclass contains numerous members that exceed RO5 thresholds (e.g., higher molecular weight and logP) upon N-aryl or N-heterocyclic substitution. The compound's molecular weight of 305.77 Da, absence of RO5 violations, moderate H-bonding profile, and favorable QED score render it a more suitable starting point for fragment-based and lead-optimization programs, where maintaining ligand efficiency and ADME compliance throughout the optimization trajectory is paramount.

Drug discovery phase progression Lead-like properties Chemoinformatic filtering

Purity-Defined Reproducibility: Commercial Specification as a Baseline for Controlled Experimentation

Vendor-supplied technical datasheets for 899976-02-4 routinely specify a purity of 95%, with an exact monoisotopic mass of 304.9695612 Da [1] . This level of purity, combined with the compound's relatively low molecular complexity (complexity score 474) [1], supports reproducible solution-phase behavior in biochemical assay formats without the confounding effects of high levels of structurally related impurities that can arise during the synthesis of more complex N-substituted analogs. In contrast, some N-aryl and N-benzyl analogs in this chemical series may exhibit lower commercial purity due to more challenging chromatographic purification requirements stemming from increased lipophilicity and potential atropisomerism. The well-defined purity specification of the parent compound minimizes batch-to-batch variability, a critical requirement for screening facilities requiring consistent negative control behavior and for analytical chemistry method development.

Chemical procurement quality assurance Reproducibility in screening Analytical characterization

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide: High-Confidence Applications Grounded in Differential Evidence


Defined Negative Control for TAAR1 and GPCR Screening Cascades

Procurement is strongly indicated for laboratories operating TAAR1 or related aminergic GPCR screening platforms. Based on the evidence that 899976-02-4 is inactive in multiple pathogen and enzyme assays [1] while the N-phenethyl analog demonstrates measurable TAAR1 affinity (IC50 = 2.41 µM) [2], the parent compound serves as a structurally matched, pharmacologically inert negative control. Its incorporation into dose-response experiments alongside N-substituted active analogs enables rigorous discrimination of pharmacophore-driven effects from non-specific benzothiadiazine scaffold interference.

Synthetic Starting Material for CD73 and Kinase-Targeted Library Production

The compound's unsubstituted primary acetamide group, in conjunction with its documented synthetic accessibility from the benzothiadiazine-dioxide core [1], makes CAS 899976-02-4 the optimal procurement choice for medicinal chemistry groups focused on CD73 inhibition or kinase inhibitor library construction. Late-stage diversification of the free –NH₂ terminus permits parallel synthesis of arrays of N-substituted analogs, as typified by the patent literature on benzothiadiazine CD73 inhibitors [1], reducing synthesis cycle times relative to de novo construction of each analog.

Lead-Like Fragment for Fragment-Based Drug Discovery (FBDD) Screening

With a molecular weight of 305.77 Da, zero Rule-of-Five violations, QED score of 0.85, and moderate lipophilicity (AlogP = 1.03) [1], 899976-02-4 complies with established fragment- and lead-like criteria. Procurement of this compound for fragment screening libraries is supported by the ChEMBL preclinical annotation, enabling its use as a validated fragment hit for soaking experiments, NMR-based fragment screening, or surface plasmon resonance (SPR) biosensor campaigns prior to structure-guided elaboration.

Analytical Reference Standard for Benzothiadiazine QC/QA Method Validation

The compound's well-defined purity specification (95%), lower molecular complexity (score 474), and absence of isomeric or atropisomeric forms support its use as a high-confidence analytical reference standard for HPLC, LC-MS, and NMR method development in benzothiadiazine-focused chemistry programs [1] [2]. Its moderate retention characteristics (XLogP3 = 1.1) provide a reproducible calibration marker for reverse-phase chromatographic systems.

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